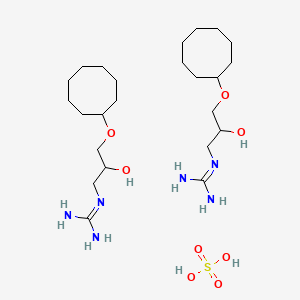
1-(3-(Cyclooctyloxy)-2-hydroxypropyl)guanidine hemisulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclooctyloxy-3-guanidino-2-propanol sulfate (2:1) typically involves the reaction of guanidine with 3-(cyclooctyloxy)-2-hydroxypropylamine. The reaction is carried out in the presence of sulfuric acid to form the sulfate salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include steps such as crystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-Cyclooctyloxy-3-guanidino-2-propanol sulfate (2:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The guanidino group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of substituted guanidines .
Scientific Research Applications
1-Cyclooctyloxy-3-guanidino-2-propanol sulfate (2:1) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Cyclooctyloxy-3-guanidino-2-propanol sulfate (2:1) involves its interaction with specific molecular targets and pathways. The guanidino group is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-Cycloheptyloxy-3-guanidino-2-propanol sulfate: Similar in structure but with a cycloheptyloxy group instead of a cyclooctyloxy group.
3-Guanidino-6-R-imidazo[1,2-b]- and 6-guanidino-3-R-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazines: Compounds with guanidino groups and different heterocyclic structures.
Uniqueness
1-Cyclooctyloxy-3-guanidino-2-propanol sulfate (2:1) is unique due to its specific cyclooctyloxy group, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial use .
Properties
CAS No. |
89100-95-8 |
|---|---|
Molecular Formula |
C24H52N6O8S |
Molecular Weight |
584.8 g/mol |
IUPAC Name |
2-(3-cyclooctyloxy-2-hydroxypropyl)guanidine;sulfuric acid |
InChI |
InChI=1S/2C12H25N3O2.H2O4S/c2*13-12(14)15-8-10(16)9-17-11-6-4-2-1-3-5-7-11;1-5(2,3)4/h2*10-11,16H,1-9H2,(H4,13,14,15);(H2,1,2,3,4) |
InChI Key |
RLMCJDGRHVFYHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)OCC(CN=C(N)N)O.C1CCCC(CCC1)OCC(CN=C(N)N)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid;6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid](/img/structure/B12775580.png)
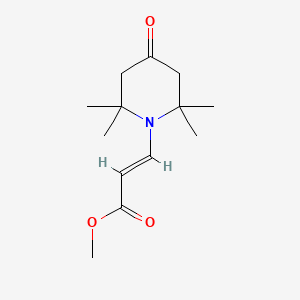


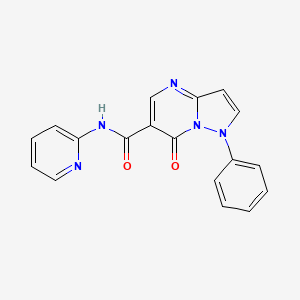

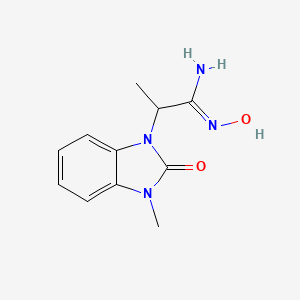



![2-(diethylamino)ethanol;[(1E,3E)-hexadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12775638.png)

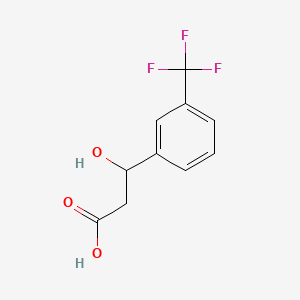
![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;phosphoric acid](/img/structure/B12775656.png)
